
Naphthalen-1,4-imine,1,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1,4-imine,1,4-dihydro- is an organic compound with the molecular formula C₁₀H₉N and a molecular weight of 143.1852 g/mol . It is a derivative of naphthalene, characterized by the presence of an imine group at the 1,4-positions of the naphthalene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalen-1,4-imine,1,4-dihydro- can be synthesized through various methods. One common synthetic route involves the cycloaddition of benzyne to methyl 2,5-dimethylpyrrole-1-carboxylate, followed by the reaction with tetrachlorobenzyne . Another method includes the synthesis from 1,4-epimino-1,4-dihydronaphthalene-9-carboxylic acid ethyl ester . The reaction conditions typically involve heating with sodium hydroxide for an extended period .
Industrial Production Methods
Industrial production methods for naphthalen-1,4-imine,1,4-dihydro- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1,4-imine,1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1,4-dione derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalen-1,4-dione derivatives.
Reduction: Naphthalen-1,4-diamine derivatives.
Substitution: Various substituted naphthalen-1,4-imine derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1,4-imine,1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imine groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphthalen-1,4-imine,1,4-dihydro- involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various pathways, including nucleophilic addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1,4-dione: An oxidized derivative of naphthalen-1,4-imine,1,4-dihydro-.
Naphthalen-1,4-diamine: A reduced derivative of naphthalen-1,4-imine,1,4-dihydro-.
Anthracen-9,10-imine: A structurally similar compound with an imine group at the 9,10-positions of the anthracene ring system.
Eigenschaften
CAS-Nummer |
5176-20-5 |
|---|---|
Molekularformel |
C10H9N |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C10H9N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-11H |
InChI-Schlüssel |
QMWUOWKZUWTUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3C=CC(C2=C1)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


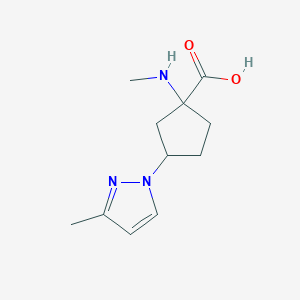
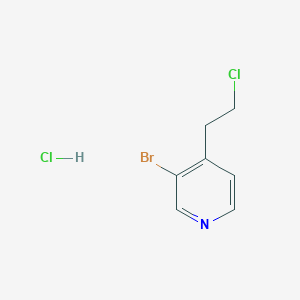
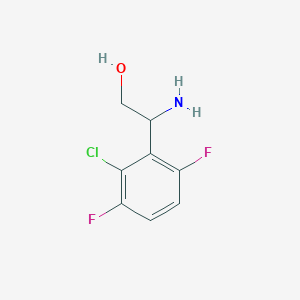
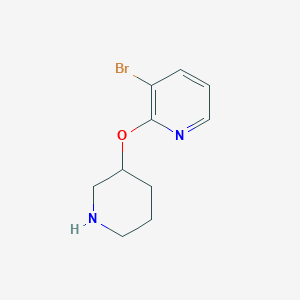

![tert-butyl N-{1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-yl}carbamate](/img/structure/B13547173.png)
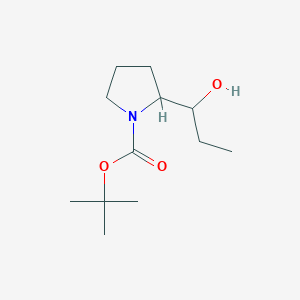
![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)
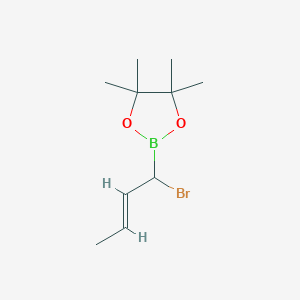
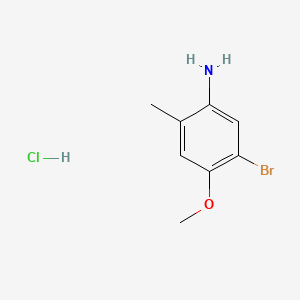
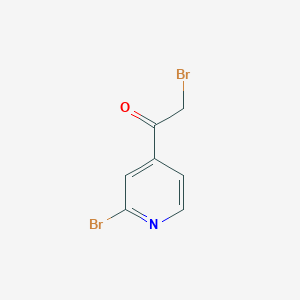

![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
